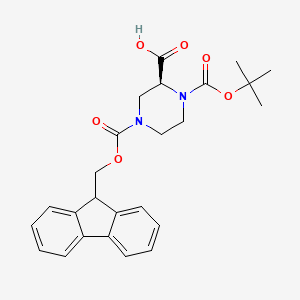

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHNNCSUTNWKFC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427825 | |

| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034574-30-5 | |

| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a chiral, orthogonally protected piperazine derivative that serves as a crucial building block in modern medicinal chemistry and peptide science. Its unique structural arrangement, featuring both acid-labile tert-butyloxycarbonyl (Boc) and base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting groups, offers exceptional versatility in the synthesis of complex molecules, including peptidomimetics and pharmaceutical agents. This guide provides a comprehensive overview of its structure, properties, and significant applications, supported by detailed experimental insights.

Core Compound Structure and Identifiers

This compound is characterized by a piperazine-2-carboxylic acid core. The nitrogen at the 1-position is protected by a Boc group, while the nitrogen at the 4-position is protected by an Fmoc group. This orthogonal protection scheme allows for the selective deprotection and functionalization of each nitrogen atom, a key advantage in multi-step organic synthesis.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid[1] |

| CAS Number | 1034574-30-5[1][2][3] |

| Molecular Formula | C25H28N2O6[1][2][3] |

| Molecular Weight | 452.51 g/mol [1][2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white solid | Generic supplier data |

| Boiling Point | 624.4 ± 55.0 °C (Predicted) | [2] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.68 ± 0.20 (Predicted) | [2] |

Spectroscopic Data:

| Nucleus | Expected Chemical Shift Ranges (ppm) | Assignment |

| ¹H NMR | 7.8-7.2 | Aromatic protons of the Fmoc group |

| 4.5-4.2 | CH₂ and CH of the Fmoc group | |

| 4.0-2.8 | Piperazine ring protons | |

| 1.4 | tert-butyl protons of the Boc group | |

| ¹³C NMR | ~170-175 | Carboxylic acid carbon |

| ~155 | Carbonyl carbons of Boc and Fmoc groups | |

| ~140-120 | Aromatic carbons of the Fmoc group | |

| ~80 | Quaternary carbon of the Boc group | |

| ~67 | CH₂ of the Fmoc group | |

| ~50-40 | Piperazine ring carbons | |

| ~28 | Methyl carbons of the Boc group |

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from (S)-piperazine-2-carboxylic acid. The key challenge lies in the selective and sequential introduction of the two orthogonal protecting groups.

General Synthetic Strategy:

A common approach involves the initial protection of one of the nitrogen atoms, followed by the protection of the second nitrogen. The choice of which protecting group to introduce first can vary, and the reaction conditions must be carefully controlled to avoid side reactions and ensure high yields.

Illustrative Synthetic Workflow:

Caption: General synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of (S)-1-N-Boc-piperazine-2-carboxylic acid: To a solution of (S)-piperazine-2-carboxylic acid in a mixture of dioxane and water, a base such as triethylamine (TEA) or sodium hydroxide is added. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

-

Step 2: Synthesis of this compound: The resulting (S)-1-N-Boc-piperazine-2-carboxylic acid is dissolved in a suitable solvent system, such as acetone and water. A base, typically sodium bicarbonate, is added, followed by the addition of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is stirred until completion. The product is then extracted and purified, often by column chromatography on silica gel.

Applications in Drug Discovery and Peptide Synthesis

The orthogonal protecting groups of this compound make it an invaluable tool in the synthesis of complex organic molecules, particularly in the fields of drug discovery and peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a non-natural amino acid building block in SPPS to introduce a constrained piperazine moiety into peptide backbones. The piperazine ring can induce specific secondary structures and enhance the metabolic stability of the resulting peptides.

SPPS Workflow Incorporating the Piperazine Unit:

Caption: Incorporation of the piperazine unit in a standard Fmoc-based SPPS cycle.

Synthesis of Factor XIIa Inhibitors

This compound is a key reactant in the synthesis of piperazinecarboxamides, which have been identified as potent inhibitors of Factor XIIa, a promising target for the development of novel anticoagulants with a reduced risk of bleeding.

Logical Relationship in Factor XIIa Inhibitor Synthesis:

The synthesis of these inhibitors often involves the coupling of the carboxylic acid group of the piperazine derivative with an amine-containing scaffold. The orthogonal protecting groups allow for further modifications at the piperazine nitrogens.

Caption: Role of the title compound in the synthesis of Factor XIIa inhibitors.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its orthogonal protection scheme provides chemists with the flexibility to perform selective modifications, making it an essential tool in the development of novel peptides, peptidomimetics, and small molecule therapeutics, particularly in the pursuit of new anticoagulant agents. A thorough understanding of its properties and reaction characteristics is paramount for its successful application in the laboratory.

References

A Technical Guide to Orthogonal Protection of Piperazine Scaffolds Using Boc and Fmoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural component in numerous FDA-approved drugs.[1][2] Its symmetric diamine structure offers a versatile platform for introducing substituents that can modulate critical drug properties such as solubility, bioavailability, and target affinity.[3] However, this symmetry presents a formidable challenge in multi-step syntheses: the selective functionalization of one nitrogen atom in the presence of the other.

To overcome this, chemists employ protecting group strategies. Among the most robust of these is the concept of orthogonal protection , where two different protecting groups are used, each of which can be removed by a specific set of conditions without affecting the other. This guide provides an in-depth technical overview of the use of two of the most common and orthogonally paired protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—for the strategic and selective functionalization of piperazine scaffolds.

Core Principles of Boc and Fmoc Orthogonal Protection

The power of the Boc and Fmoc pairing lies in their divergent chemical liabilities.[4][5]

-

The Boc Group: The tert-butoxycarbonyl group is stable to a wide range of reaction conditions, including basic and hydrogenolytic environments, but is readily cleaved under acidic conditions.[1] The deprotection mechanism is initiated by protonation, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and carbon dioxide.[4]

-

The Fmoc Group: The 9-fluorenylmethyloxycarbonyl group is characterized by its stability in acidic conditions but its extreme lability to bases.[1] Deprotection occurs via a base-mediated β-elimination mechanism. A base, typically a secondary amine like piperidine or piperazine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the release of the free amine.[6][7]

This orthogonality allows for a synthetic strategy where a piperazine scaffold, protected with both Boc and Fmoc on its two distinct nitrogen atoms, can be selectively deprotected at either nitrogen, enabling directed and sequential chemical modifications.

Caption: Orthogonal deprotection of a di-protected piperazine.

Synthesis of Protected Piperazine Intermediates

Achieving selective mono-protection of the symmetrical piperazine molecule is the critical first step.

Synthesis of 1-Boc-piperazine

Directly reacting piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) often results in a mixture of mono-protected, di-protected, and unreacted starting material. A more selective method involves the in-situ formation of a piperazine salt to deactivate one nitrogen atom.[3]

| Parameter | Value | Reference |

| Starting Material | Piperazine | [3] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [3] |

| Solvent | Dichloromethane (DCM) or Methanol | [3][8] |

| Key Condition | Slow addition of Boc₂O at 0 °C | [3] |

| Typical Yield | >90% | [8] |

| Purity | >99% | [8] |

Experimental Protocol: Synthesis of 1-Boc-piperazine

-

Dissolve piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equiv.) in DCM to the stirred piperazine solution over 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of piperazine.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine, which is often a white solid of high purity.[8]

Synthesis of 1-Fmoc-piperazine

Similar to Boc protection, 1-Fmoc-piperazine can be synthesized by reacting piperazine with an Fmoc-donating reagent under basic conditions.

| Parameter | Value | Reference |

| Starting Material | Piperazine | [9] |

| Reagent | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | [9] |

| Solvent | Dichloromethane (DCM) or Dioxane/Water | [9] |

| Base | Triethylamine (TEA) or Sodium Bicarbonate | [9] |

| Key Condition | Reaction at 0 °C to room temperature | [9] |

| Typical Yield | 85-95% (Estimated) | - |

Experimental Protocol: Synthesis of 1-Fmoc-piperazine

-

Dissolve piperazine (2.0 equiv. or more to favor mono-substitution) in DCM.

-

Add a base such as triethylamine (1.2 equiv.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Fmoc-Cl (1.0 equiv.) in DCM.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 1-Fmoc-piperazine.

Synthesis of 1-Boc-4-Fmoc-piperazine

The orthogonally protected scaffold is synthesized by protecting the remaining free nitrogen of a mono-protected intermediate.

Caption: General workflow for synthesizing protected piperazines.

Experimental Protocol: Synthesis of 1-Boc-4-Fmoc-piperazine

-

Dissolve 1-Boc-piperazine (1.0 equiv.) in DCM.

-

Add triethylamine (1.2 equiv.) and cool the solution to 0 °C.

-

Slowly add a solution of Fmoc-Cl (1.05 equiv.) in DCM.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-Boc-4-Fmoc-piperazine.

Selective Deprotection Protocols

The utility of the 1-Boc-4-Fmoc-piperazine scaffold is realized through the selective cleavage of one protecting group, unmasking a single nitrogen for subsequent reaction.

Selective Boc Group Removal (Acidic Conditions)

Treatment with a strong acid such as trifluoroacetic acid (TFA) cleanly removes the Boc group while leaving the acid-stable Fmoc group intact.[10]

Experimental Protocol: Selective Boc Deprotection

-

Dissolve 1-Boc-4-Fmoc-piperazine (1.0 equiv.) in anhydrous DCM (approx. 0.1 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 equiv., often as a 20-50% solution in DCM).[10][11]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[1]

-

Once complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully neutralize the residue by adding a saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).[1]

-

Extract the aqueous layer multiple times with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield 1-Fmoc-piperazine.

Selective Fmoc Group Removal (Basic Conditions)

The Fmoc group is selectively removed under mild basic conditions, leaving the base-stable Boc group untouched. While piperidine is the traditional reagent, piperazine itself has been shown to be a highly effective and less toxic alternative.[4][12]

Experimental Protocol: Selective Fmoc Deprotection

-

Dissolve 1-Boc-4-Fmoc-piperazine (1.0 equiv.) in a 9:1 mixture of DMF/ethanol.

-

Add piperazine (approx. 10% w/v) to the solution.[4]

-

Stir the mixture at room temperature for 15-30 minutes.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and excess piperazine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by column chromatography if necessary to yield 1-Boc-piperazine.

Quantitative Data Summary

The following tables summarize typical conditions and outcomes for the deprotection reactions.

Table 1: Comparison of Orthogonal Deprotection Conditions

| Parameter | Boc Deprotection | Fmoc Deprotection |

| Reagent | Trifluoroacetic Acid (TFA) or HCl in Dioxane | Piperazine or Piperidine |

| Typical Concentration | 20-50% TFA in DCM; 4M HCl in Dioxane | 10% (w/v) Piperazine in DMF/EtOH; 20% (v/v) Piperidine in DMF |

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1-4 hours | 10-30 minutes |

| Typical Yield | >95% | >98% |

| References | [10][11] | [4][7] |

Table 2: Troubleshooting and Side Reaction Mitigation

| Issue / Side Reaction | Protecting Group | Common Cause | Mitigation Strategy | Reference |

| Incomplete Deprotection | Boc | Insufficient acid, low temperature, or short reaction time. | Increase acid equivalents, prolong reaction time, or warm gently to 40°C. | [11] |

| t-Butylation | Boc | The reactive tert-butyl cation alkylates nucleophilic sites on the substrate. | Add scavengers like triisopropylsilane (TIS) or water to the reaction mixture. | [11] |

| Aspartimide Formation | Fmoc | Base-catalyzed cyclization of aspartic acid residues in peptide synthesis. | Use a less nucleophilic base (e.g., piperazine) and add HOBt to the deprotection solution. | [7][12] |

| Diketopiperazine (DKP) | Fmoc | Intramolecular cyclization of the N-terminal dipeptide during SPPS. | Use a DBU/piperazine cocktail in NMP; couple the first two amino acids as a dipeptide. | [7][13] |

Visualization of Deprotection Mechanisms and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 8. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Chiral Piperazine-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, applications, and biological evaluation of chiral piperazine-2-carboxylic acid derivatives. This class of compounds holds significant promise in medicinal chemistry due to its presence in a variety of biologically active molecules, including agents targeting the central nervous system (CNS) and viral proteases. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this area.

Introduction to Chiral Piperazine-2-Carboxylic Acid Derivatives

Chiral piperazine-2-carboxylic acid and its derivatives are privileged scaffolds in drug discovery. The inherent chirality and the conformational rigidity of the piperazine ring, combined with the versatile chemistry of the carboxylic acid group, make these molecules attractive building blocks for the synthesis of complex and biologically active compounds.[1] Their structural features allow for precise three-dimensional arrangements of functional groups, which is crucial for specific interactions with biological targets.[1] These derivatives have been investigated for a wide range of therapeutic applications, including as antiviral agents, particularly as HIV protease inhibitors, and as modulators of CNS receptors.[2][3]

Synthesis of Chiral Piperazine-2-Carboxylic Acid Derivatives

The synthesis of enantiomerically pure piperazine-2-carboxylic acid derivatives is a key step in their development as therapeutic agents. Several synthetic strategies have been developed, including asymmetric synthesis and resolution of racemates. Two prominent methods are detailed below.

Multi-step Synthesis from Racemic Piperazine-2-Carboxylic Acid

A common approach involves the protection and resolution of racemic piperazine-2-carboxylic acid. A detailed protocol for the synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride is provided in the experimental protocols section. This multi-step process typically involves:

-

Protection of the piperazine nitrogens: Often achieved using a tert-butyloxycarbonyl (Boc) group.

-

Esterification of the carboxylic acid: To facilitate subsequent reactions and purification.

-

Chiral resolution: This can be achieved through various methods, including enzymatic resolution or diastereomeric salt formation.

-

Deprotection: Removal of the protecting groups to yield the final chiral product.

Palladium-Catalyzed Asymmetric Hydrogenation

A more direct and atom-economical approach is the asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives or their precursors, pyrazin-2-ols. This method utilizes a chiral palladium catalyst to induce enantioselectivity in the hydrogenation of the aromatic ring, directly yielding the chiral piperazine core.[4][5] The optimized conditions for the asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols are presented in the experimental protocols section.

Biological Applications and Quantitative Data

Chiral piperazine-2-carboxylic acid derivatives have demonstrated significant activity in various therapeutic areas. This section summarizes key findings and presents quantitative data for selected compounds.

Cholinesterase Inhibition for Alzheimer's Disease

Certain 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[6] The inhibitory activities of representative compounds are summarized in Table 1.

Table 1: Cholinesterase Inhibitory Activity of Chiral Piperazine-2-Carboxylic Acid Derivatives [6]

| Compound | Target Enzyme | Kᵢ (µM) | Selectivity Index (SI) |

| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | 10.18 ± 1.00 | ~17.90 (for AChE) |

| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | 0.0016 ± 0.00008 | 21862.5 (for BChE) |

| Donepezil (Reference) | BChE | 12.5 ± 2.6 | - |

| Tacrine (Reference) | BChE | 0.0173 ± 0.0023 | - |

Central Nervous System (CNS) Receptor Modulation

The piperazine scaffold is a common feature in many CNS-active drugs. Chiral piperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their binding affinities to various dopamine and serotonin receptors, which are important targets for the treatment of psychiatric and neurological disorders.[3][7][8][9] Table 2 presents the binding affinities (Kᵢ) of selected derivatives for human dopamine and serotonin receptors.

Table 2: CNS Receptor Binding Affinities of Chiral Piperazine-2-Carboxylic Acid Derivatives [7][9][10]

| Compound | Receptor | Kᵢ (nM) |

| 12b | Dopamine D₃ | 0.3 |

| Dopamine D₂ | 40 | |

| 12c | Dopamine D₃ | 0.9 |

| Dopamine D₂ | 53 | |

| 14a | Dopamine D₃ | 0.18 |

| Dopamine D₂ | 15.7 | |

| 38 (ST 280) | Dopamine D₃ | 0.5 |

| Dopamine D₂ | 76.4 | |

| MM5 | Serotonin 5-HT₁ₐ | High Affinity |

| MC1 | Serotonin 5-HT₁ₐ | High Affinity |

| Serotonin 5-HT₂ₐ | Moderate Agonist |

Antiviral Activity

Chiral piperazine-2-carboxylic acid derivatives have been extensively explored as inhibitors of viral proteases, particularly HIV-1 protease.[2] These compounds are designed to mimic the transition state of the natural substrate of the protease, thereby blocking its activity and inhibiting viral replication.[11][12] Table 3 summarizes the antiviral activity of selected piperazine derivatives against HIV-1.

Table 3: Antiviral Activity of Chiral Piperazine-2-Carboxylic Acid Derivatives against HIV-1 [13]

| Compound | HIV-1 Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 10 | IIIB | 0.0033 ± 0.0006 | >100 | >30303 |

| 11 | IIIB | 0.005 ± 0.001 | >100 | >20000 |

| 29 | Wild-type | 0.030 ± 0.0035 | >100 | >3333 |

| K103N/Y181C | ≥ 1.2 | >100 | - | |

| 58 | Wild-type | 0.0014 ± 0.00019 | 10.15 ± 1.82 | 7250 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of chiral piperazine-2-carboxylic acid derivatives.

Synthesis Protocols

4.1.1. Multi-step Synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride [14]

This protocol outlines the synthesis starting from racemic piperazine-2-carboxylic acid hydrochloride.

-

Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid

-

To a suspension of piperazine-2-carboxylic acid hydrochloride (11.6 g, 57.4 mmol) in methanol (140 ml), add a solution of potassium hydroxide (6.4 g, 114.8 mmol) in methanol (20 ml).

-

Stir the mixture at room temperature for 1 hour.

-

Remove methanol under reduced pressure.

-

Dissolve the residue in a mixture of water (20 ml) and 1,4-dioxane (60 ml).

-

Add a solution of di-tert-butyl dicarbonate (12.6 g) in 20 ml of 1,4-dioxane-water (3:1 v/v).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the insoluble white solid and collect the mother liquor.

-

Remove the solvent from the mother liquor and extract the aqueous phase with ethyl acetate.

-

Evaporate the ethyl acetate to obtain the di-Boc protected piperazine-2-carboxylic acid.

-

-

Step 2: Preparation of Cesium 4-tert-butoxycarboxypiperazine-2-carboxylate

-

To a solution of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid (2.4 g, 10.44 mmol) in N,N-dimethylformamide (40 ml), add cesium carbonate (2.0 g, 61.5 mmol).

-

Stir the suspension at room temperature for 5 hours.

-

Add water until the suspension becomes a clear solution.

-

Stir the solution for an additional 5 hours at 45°C and then pour it into ethanol (120 ml).

-

Filter the precipitate to obtain the cesium salt.

-

-

Step 3: Preparation of Methyl 4-tert-butoxycarboxy-piperazine-2-carboxylate

-

Heat a suspension of cesium 4-tert-butoxycarboxy-piperazine-2-carboxylate (3.7 g, 10.2 mmol) in N,N-dimethylformamide (40 ml) at 60°C for 1 hour.

-

Add methyl iodide (16 g, 113.5 mmol) and maintain the mixture at 60°C overnight.

-

Evaporate the N,N-dimethylformamide.

-

Extract the residue with hot ethyl acetate.

-

Concentrate the extract to obtain the methyl ester.

-

-

Step 4: Preparation of (S)-Piperazine-2-carboxylic acid dihydrochloride

-

Hydrolyze the methyl ester from the previous step using a suitable method (e.g., enzymatic resolution or classical resolution).

-

Dissolve the resulting crude (S)-piperazine-2-carboxylic acid in water.

-

Bubble hydrogen chloride gas into the solution to precipitate the dihydrochloride salt.

-

Filter and purify the product.

-

4.1.2. Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-Disubstituted Pyrazin-2-ols [1][5]

This protocol describes the general procedure for the asymmetric hydrogenation to produce chiral piperazin-2-ones, which can be further converted to chiral piperazines.

-

In a glovebox, add the 5,6-disubstituted pyrazin-2-ol (0.1 mmol), Pd(OCOCF₃)₂ (0.0033 mmol), and (R)-TolBINAP (0.0036 mmol) to a glass vial inside an autoclave.

-

Add TsOH·H₂O (0.1 mmol) and a 1:1 mixture of dichloromethane/benzene (3 mL).

-

Seal the autoclave and purge with hydrogen gas (3 times).

-

Pressurize the autoclave to 1000 psi with hydrogen.

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

After cooling to room temperature, carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the chiral piperazin-2-one.

-

The resulting piperazin-2-one can be reduced to the corresponding chiral piperazine using a reducing agent like LiAlH₄.

Biological Assay Protocols

4.2.1. Modified Ellman's Method for AChE and BChE Inhibition Assay

This colorimetric assay is widely used to screen for inhibitors of cholinesterases.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (75 mM in deionized water).

-

AChE or BChE enzyme solution of appropriate concentration.

-

Inhibitor stock solution (dissolved in a suitable solvent like DMSO) and serial dilutions in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of the inhibitor solution at various concentrations (or buffer for control).

-

20 µL of DTNB solution.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Kᵢ), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

-

4.2.2. Radioligand Binding Assay for Dopamine D₃ Receptor [15]

This assay is used to determine the binding affinity of compounds to specific receptors.

-

Materials and Reagents:

-

Membrane preparation from cells expressing the human dopamine D₃ receptor.

-

Radioligand: [³H]7-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice-cold).

-

Unlabeled ligand for non-specific binding determination (e.g., GR 103691, 4 µM final concentration).

-

Test compound solutions at various concentrations.

-

Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

-

Assay Procedure (96-well plate format):

-

Prepare the following in a 96-deep well plate on ice in a total volume of 550 µL:

-

Total Binding: 500 µL of diluted membrane preparation, 25 µL of assay buffer, and 25 µL of radioligand.

-

Non-specific Binding: 500 µL of diluted membrane preparation, 25 µL of unlabeled ligand, and 25 µL of radioligand.

-

Competition Binding: 500 µL of diluted membrane preparation, 25 µL of test compound at various concentrations, and 25 µL of radioligand.

-

-

Incubate the plate at 27°C for 30 minutes.

-

Terminate the binding by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester.

-

Wash the filters 9 times with 500 µL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Visualizations of Pathways and Workflows

Graphical representations of complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the Graphviz (DOT language).

HIV-1 Protease Inhibition Mechanism

This diagram illustrates the mechanism of action of a piperazine-based HIV-1 protease inhibitor. The inhibitor competitively binds to the active site of the protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[11][12]

References

- 1. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of bitopic arylpiperazinephenyl-1,2,4-oxadiazoles as preferential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. resources.revvity.com [resources.revvity.com]

The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold." This is attributed to its unique combination of physicochemical properties, synthetic tractability, and its ability to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive exploration of the multifaceted role of the piperazine moiety in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways.

Physicochemical Properties and Their Impact on Drug Design

The piperazine nucleus imparts a unique set of physicochemical characteristics to a molecule, which medicinal chemists can strategically exploit to optimize drug-like properties. The two nitrogen atoms are key to its utility, offering sites for substitution to modulate potency, selectivity, and pharmacokinetics.

Key Physicochemical Features:

-

Basicity: The two nitrogen atoms of the piperazine ring are basic, with pKa values typically in the range of 5.5 and 9.8. This allows for the formation of salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The basicity also plays a crucial role in interactions with biological targets, often forming key hydrogen bonds or ionic interactions within receptor binding pockets.

-

Solubility: The presence of the two nitrogen atoms increases the polarity of the piperazine ring, often leading to improved aqueous solubility of the parent molecule, a critical factor for oral bioavailability.[1]

-

Conformational Rigidity: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be advantageous for optimizing binding to a specific receptor conformation and improving selectivity.[2]

-

Synthetic Versatility: The secondary amine nature of the piperazine nitrogens makes them readily amenable to a wide variety of chemical modifications, such as N-alkylation, N-acylation, and N-arylation. This synthetic accessibility allows for the creation of large and diverse compound libraries for screening and lead optimization.

Pharmacological Activities of Piperazine-Containing Drugs

The structural versatility of the piperazine moiety has led to its incorporation into drugs targeting a wide spectrum of diseases. This section will delve into several key therapeutic areas where piperazine-containing compounds have made a significant impact, supported by quantitative data on their biological activity.

Anticancer Activity

Piperazine is a prominent feature in numerous anticancer agents, where it can serve as a linker between pharmacophoric groups, enhance solubility, and interact with the target protein. A notable example is Imatinib , a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML).

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound/Drug | Target | Cell Line | IC50/GI50 (µM) | Reference |

| Imatinib | BCR-ABL | K562 | 0.38 | [3] |

| Imatinib | c-Kit | GIST-T1 | 0.1 | [4] |

| Compound 3n (Alepterolic acid derivative) | - | MDA-MB-231 | 5.55 ± 0.56 | [5] |

| Compound 23 (Vindoline conjugate) | - | MDA-MB-468 | 1.00 | [6] |

| Compound 25 (Vindoline conjugate) | - | HOP-92 | 1.35 | [6] |

| Compound 9d (Benzhydrylpiperazine derivative) | COX-2 | - | 0.25 ± 0.03 | [7] |

| Compound C-4 | - | HCT-116 | 11.33 | [2] |

| Compound C-14 | - | MIAPaCa-2 | <1 | [2] |

Mechanism of Action: Imatinib and the BCR-ABL Signaling Pathway

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL tyrosine kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades that drive CML.

Central Nervous System (CNS) Activity

Piperazine derivatives are integral to the development of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them particularly valuable in this therapeutic area.

Atypical Antipsychotics: Drugs like Aripiprazole and Clozapine feature a piperazine moiety and exhibit complex pharmacological profiles, often acting on multiple dopamine and serotonin receptors.

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Piperazine-Containing Antipsychotics

| Drug | D₂ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | Reference |

| Aripiprazole | < 30 | < 30 | < 30 | [8] |

| Clozapine | 135-190 | 7 | 12 | [9][10] |

Mechanism of Action: Dopamine D₂ Receptor Signaling

Typical antipsychotics act as antagonists at the dopamine D₂ receptor. Aripiprazole, however, is a partial agonist. This means that in a high dopamine environment (as is thought to occur in some brain regions in schizophrenia), it acts as an antagonist, reducing dopaminergic activity. In a low dopamine environment, it acts as an agonist, increasing dopaminergic activity. This "dopamine stabilization" is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects. D₂ receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[11][12]

Antihistaminic Activity

Piperazine is a classic scaffold for H₁ antihistamines. First-generation antihistamines like hydroxyzine and cyclizine contain a piperazine ring and are known for their sedative effects due to their ability to cross the blood-brain barrier. Second-generation antihistamines, such as Cetirizine (the carboxylated metabolite of hydroxyzine), were designed to be more peripherally selective, reducing sedation.

Table 3: H₁ Receptor Binding Affinities (Ki, nM) of Selected Piperazine-Containing Antihistamines

| Drug | Generation | H₁ Receptor Ki (nM) | Reference |

| Hydroxyzine | First | 2 | [13] |

| Cyclizine | First | 5 | [13] |

| Meclizine | First | 250 | [13] |

| Cetirizine | Second | 3.31 ± 0.45 | [14] |

| Levocetirizine | Second | 3.1 | [13] |

Mechanism of Action: Histamine H₁ Receptor Signaling

Histamine H₁ receptors are Gq-coupled GPCRs.[15][16] Upon binding of histamine, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This signaling cascade leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. Antihistamines act as inverse agonists, stabilizing the inactive conformation of the H₁ receptor and reducing its basal activity.

Antiviral Activity

The piperazine scaffold has also been explored for the development of antiviral agents. Derivatives have shown activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV).

Table 4: Antiviral Activity of Selected Piperazine Derivatives

| Compound | Virus | Assay | IC50/EC50 (µM) | Reference |

| Nucleozin | Influenza A | Antiviral Assay | 0.06 | [17] |

| Compound 6i (Nucleozin derivative) | Influenza A | Antiviral Assay | - (more active than Ribavirin) | [1] |

| Compound 9b (Quinoline derivative) | Influenza A | Antiviral Assay | 0.88-6.33 | [18] |

| Compound 6b3 (Amino-triazine derivative) | HIV-1 (wild-type) | Anti-HIV Assay | 0.00461 | [19] |

| Compound 18b1 (DAPY derivative) | HIV-1 (wild-type) | Anti-HIV Assay | 0.0014 | [20] |

| Compound 9k | HIV-1 | Anti-HIV Assay | 13.18 ± 1.62 (µg/ml) | [21] |

| Compound 42 | Zika Virus | Live Virus Phenotypic Assay | 6.6 | [10] |

| Compound 44 | Dengue Virus | Live Virus Phenotypic Assay | 1.4 | [10] |

Pharmacokinetic (ADME) Properties

The piperazine moiety often imparts favorable pharmacokinetic properties, contributing to good absorption, distribution, metabolism, and excretion (ADME) profiles. Its ability to improve solubility can enhance oral bioavailability. However, the piperazine ring can also be a site of metabolism, typically N-dealkylation, which is a consideration during drug design.

Table 5: Comparative ADME Properties of Selected Piperazine-Containing Drugs

| Drug | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Major Metabolism |

| Imatinib | 98 | ~95 | ~18 | CYP3A4-mediated N-demethylation |

| Aripiprazole | 87 | >99 | ~75 | CYP3A4 and CYP2D6-mediated dehydrogenation, hydroxylation, and N-dealkylation |

| Cetirizine | >70 | 93 | ~8.3 | Primarily excreted unchanged in urine |

| Clozapine | 27-47 | ~97 | 8-12 | Extensive metabolism by CYP1A2 and CYP3A4 |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of piperazine-containing compounds.

General Synthesis of a Piperazine Derivative: N-Alkylation

A common method for the functionalization of the piperazine ring is N-alkylation, where a piperazine is reacted with an alkyl halide.

Workflow for N-Alkylation of Piperazine

Detailed Protocol for the Synthesis of Aripiprazole (Illustrative)

The synthesis of aripiprazole typically involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[8]

-

Preparation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is reacted with an excess of 1,4-dibromobutane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).[8] The reaction is typically heated to facilitate the etherification.

-

N-Alkylation: The resulting 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is then reacted with 1-(2,3-dichlorophenyl)piperazine in a suitable solvent such as acetonitrile, often with the addition of a base like triethylamine and a catalyst such as sodium iodide, and heated under reflux.[8]

-

Purification: After the reaction is complete, the crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield aripiprazole.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

Workflow for MTT Assay

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded at an appropriate density in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the piperazine-containing test compound and incubated for a period of 48-72 hours.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are used to determine the percentage of cell viability at each compound concentration, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol Outline for a Competitive Binding Assay:

-

Membrane Preparation: Membranes from cells expressing the target receptor are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (that is known to bind to the target receptor) and varying concentrations of the unlabeled test compound (the piperazine derivative).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

The piperazine moiety is unequivocally a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and contributing to the development of a wide array of therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and ability to positively influence both pharmacodynamic and pharmacokinetic parameters have solidified its importance in drug discovery. A thorough understanding of its structure-activity relationships, mechanisms of action, and metabolic fate will continue to guide the design and development of novel and improved piperazine-containing drugs for the treatment of a broad range of human diseases. This guide has provided a comprehensive overview of the critical role of the piperazine moiety, supported by quantitative data and detailed methodologies, to serve as a valuable resource for professionals in the field.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl...: Ingenta Connect [ingentaconnect.com]

- 10. Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses [usiena-air.unisi.it]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 16. researchgate.net [researchgate.net]

- 17. Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural feature, possessing two orthogonal nitrogen protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group—makes it a highly versatile scaffold for the synthesis of complex molecules, particularly peptides, peptidomimetics, and other pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 1034574-30-5[3][4][5] |

| IUPAC Name | (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid[5] |

| Molecular Formula | C₂₅H₂₈N₂O₆[3][4] |

| Molecular Weight | 452.5 g/mol [3][5] |

A table of its physical and chemical properties is provided below.

| Property | Value | Source |

| Appearance | White solid | [6] |

| Purity | ≥ 98% (Assay) | [6] |

| Storage Conditions | 0-8 °C | [6] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[7] | |

| Predicted Boiling Point | 624.4 ± 55.0 °C | [7] |

| Predicted Density | 1.292 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 3.68 ± 0.20 | [7] |

Synthesis

General Synthetic Approach:

-

Mono-Boc Protection: The synthesis would likely commence with the selective protection of the N1 nitrogen of (S)-piperazine-2-carboxylic acid with a Boc group. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The choice of solvent and base is crucial to control the regioselectivity.

-

Fmoc Protection: Following the successful mono-Boc protection, the remaining free secondary amine at the N4 position is then protected with an Fmoc group. This is commonly carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA).

-

Purification: After the reaction sequence, the final product is purified using standard techniques such as column chromatography to yield the desired this compound.

Experimental Protocols

Detailed experimental protocols for the orthogonal protection of amines are well-established in the literature. Below are generalized procedures for the key steps in the synthesis of the title compound.

Protocol 1: Boc Protection of a Secondary Amine

Objective: To selectively protect one of the nitrogen atoms of a piperazine derivative with a Boc group.

Materials:

-

Piperazine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)

-

Stirring apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the piperazine derivative in the chosen solvent system.

-

Add the base and stir the mixture until the starting material is fully dissolved.

-

Add di-tert-butyl dicarbonate portion-wise at room temperature or 0 °C to control the reaction exotherm.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Fmoc Protection of a Secondary Amine

Objective: To protect the remaining free nitrogen atom with an Fmoc group.

Materials:

-

Mono-Boc-protected piperazine derivative (1.0 eq)

-

Fmoc-Cl or Fmoc-OSu (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane, or a biphasic mixture with water)

-

Stirring apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the mono-Boc-protected piperazine derivative in the chosen solvent.

-

Add the base and stir the mixture.

-

Add Fmoc-Cl or Fmoc-OSu portion-wise at room temperature or 0 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, work up the reaction mixture by adding water and extracting the product with an organic solvent.

-

Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Research and Drug Development

The unique orthogonal protection of this compound makes it a valuable building block in several areas of pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a constrained dipeptide mimic into a peptide sequence. The carboxylic acid allows for coupling to the free amine of a resin-bound peptide. Subsequently, the Fmoc group can be selectively removed under basic conditions (e.g., piperidine in DMF) to allow for further chain elongation, while the Boc group remains intact. Conversely, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) for modifications at the N1 position. This orthogonal strategy provides immense flexibility in the synthesis of complex peptides and peptidomimetics.[2]

Scaffold for Drug Discovery

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[8][9] Chiral piperazine derivatives are particularly important in the development of drugs targeting the central nervous system (CNS).[10][11] this compound serves as a starting point for the synthesis of libraries of compounds for screening against various biological targets. Its rigid conformation can impart favorable pharmacokinetic properties and binding affinities to drug candidates.[12]

One notable application is in the synthesis of piperazinecarboxamides, which have been investigated as factor XIIa inhibitors.[3]

Signaling Pathways and Experimental Workflows

While this specific molecule is a building block and not a direct modulator of a specific signaling pathway, it is a critical component in the synthesis of molecules that are designed to interact with biological pathways. The diagram below illustrates a generalized workflow for its use in solid-phase peptide synthesis to create novel peptides for biological screening.

The orthogonal nature of the protecting groups also allows for divergent synthesis strategies, as depicted below.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its orthogonal protecting groups allow for selective functionalization at either nitrogen atom, providing chemists with a powerful tool for constructing novel peptides, peptidomimetics, and other potential drug candidates. The piperazine scaffold itself is a well-established pharmacophore, and the introduction of chirality and conformational rigidity through this building block can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a foundational understanding of this important chemical entity for researchers in the field of drug discovery and development.

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 1034574-30-5 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. (2S)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | C25H28N2O6 | CID 7128293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Functionalized Piperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone in medicinal chemistry. Its structural rigidity, synthetic tractability, and favorable physicochemical properties have established it as a "privileged scaffold" in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of functionalized piperazine compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support ongoing research and drug development efforts.

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and growth-inhibitory effects across a wide range of human cancer cell lines. The versatility of the piperazine scaffold allows for modifications that can target various cancer-associated signaling pathways.

Quantitative Data Summary: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected functionalized piperazine derivatives, quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values are indicative of higher potency.

Table 1: Cytotoxicity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways [1]

| Cancer Cell Line | Cancer Type | GI50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |

| Various Other Cell Lines | Various | 0.06 - 0.16 |

Table 2: Anticancer Activity of Vindoline-Piperazine Conjugates [2][3]

| Compound ID | Description | Cancer Cell Line | Activity (GI50 in µM) |

| Conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 |

| Conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 |

Table 3: Cytotoxic Activity of Various Synthetic Piperazine Derivatives [3][4][5]

| Compound ID | Description | Cancer Cell Line(s) | Activity (IC50/GI50 in µM) |

| Compound 5a | 1-(4-chlorobenzhydryl)piperazine derivative | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | High cytotoxicity observed |

| Compound 7a | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Higher cytotoxicity than doxorubicin |

| Compound 118 | Benzothiazole-piperazine derivative | HUH-7 (Liver) | 3.1 |

| Compound 119 | 4-phenyl-substituted piperazine derivative | HCT-116 (Colon) | 4.5 |

| Compound 122 | Quinoxalinylpiperazine derivative | 11 cancer cell lines | 0.011 - 0.021 |

Experimental Protocols: Anticancer Assays

The evaluation of the anticancer activity of piperazine compounds typically involves a series of in vitro assays to determine their effects on cell viability, proliferation, and apoptosis.

This colorimetric assay is a standard method for assessing metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5 x 10³ cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1][3]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][3]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.[1]

-

Washing: Wash the cells once with cold PBS.[1]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[1][6]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[1][6]

-

Viable cells: Annexin V-negative and PI-negative.[1]

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways in Cancer

Functionalized piperazines can exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One such example is the inhibition of the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

Antimicrobial and Antifungal Activity

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal strains.[7]

Quantitative Data Summary: Antimicrobial and Antifungal Activity

The following table summarizes the in vitro antimicrobial and antifungal activity of selected piperazine derivatives, quantified by their Minimum Inhibitory Concentration (MIC) values.

Table 4: Antimicrobial and Antifungal Activity of N,N′-disubstituted Piperazines [8]

| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) |

| 4 | 16 | - | - |

| 6c | 16 | - | 8 |

| 6d | 16 | 16 | - |

| 7b | - | 16 | - |

| Gentamycin (Standard) | - | - | - |

Experimental Protocols: Antimicrobial Assays

Standardized methods are employed to evaluate the antimicrobial efficacy of piperazine compounds.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Preparation: Dissolve the piperazine derivatives in a suitable solvent like DMSO to create a stock solution. Further dilute in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the desired starting concentration.[9]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the piperazine derivatives in the broth.[9]

-

Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its concentration to a 0.5 McFarland standard.[10]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).[9]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Antiviral Activity

Certain functionalized piperazine compounds have shown promise as antiviral agents, with activity reported against a range of viruses.

Quantitative Data Summary: Antiviral Activity

The following table presents the antiviral activity of selected piperazine derivatives against Zika virus (ZIKV) and Dengue virus (DENV), quantified by their half-maximal inhibitory concentration (IC50) values.

Table 5: Antiviral Activity of Piperazine Derivatives [11]

| Compound | Anti-ZIKV Activity (IC50 µM) | Anti-DENV Activity (IC50 µM) | Selectivity Index (SI) |

| 8 | - | 10.7 | 14.3 |

| 11 | - | - | - |

| 14 | - | 26.0 | 7.7 |

| 15 | 24 ± 8.2 | - | - |

| 16 | - | - | - |

| 18 | - | - | - |

| 25 | 3.9 | - | - |

| Sofosbuvir (Reference) | - | - | - |

Experimental Protocol: Antiviral Assay

A common method to assess antiviral activity is the plaque reduction assay.

-

Cell Seeding: Seed susceptible host cells in multi-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the piperazine compound.

-

Overlay: After an adsorption period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to a virus-only control to determine the IC50 value.

Activity in the Central Nervous System (CNS)

Arylpiperazine derivatives are a significant class of compounds that interact with various receptors in the CNS, leading to their investigation for the treatment of neurological and psychiatric disorders such as anxiety, depression, and schizophrenia.[12][13]

Quantitative Data Summary: CNS Activity

The following table summarizes the receptor binding affinities (Ki) and functional activities (IC50) of arylpiperazine derivatives targeting serotonergic systems.

Table 6: CNS Receptor Binding and Functional Activity of Piperazine Derivatives [14][15]

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) | 5-HT Reuptake Inhibition (IC50, nM) |

| 6a | 1.28 | - | - |

| 18a | 1.66 | - | - |

| 8j | 0.84 | 12 | 100 |

Experimental Protocol: 5-HT1A Receptor Binding Assay[14]

This assay determines the affinity of a compound for the 5-HT1A receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.

-

Radioligand: Use a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).

-

Binding Reaction: Incubate the cell membranes with the radioligand and various concentrations of the test piperazine compound in a suitable buffer.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value by analyzing the competition binding data using appropriate software.

Signaling Pathway in CNS: 5-HT1A Receptor Signaling

Arylpiperazine derivatives often act as agonists or partial agonists at the 5-HT1A receptor, which is involved in the modulation of mood and anxiety. Activation of this G-protein coupled receptor can lead to the downstream activation of signaling cascades like the BDNF/PKA pathway.[14]

Conclusion

Functionalized piperazine compounds represent a remarkably versatile class of molecules with a broad spectrum of biological activities. Their proven success in targeting a range of diseases, from cancer and infectious diseases to CNS disorders, ensures that the piperazine scaffold will remain a central focus of medicinal chemistry research. This guide provides a foundational resource for professionals in the field, offering a structured overview of quantitative data, detailed experimental methodologies, and the complex signaling pathways involved, thereby facilitating the continued development of novel and effective piperazine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. benchchem.com [benchchem.com]

- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. ijcmas.com [ijcmas.com]

- 11. usiena-air.unisi.it [usiena-air.unisi.it]

- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and antidepressant activity of a series of arylalkanol and aralkyl piperazine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Guide to Orthogonally Protected Amino Acids in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide and protein synthesis, achieving precise control over the assembly of complex molecular architectures is paramount. The strategy of orthogonal protection stands as a cornerstone of modern synthetic chemistry, enabling the selective manipulation of functional groups with high fidelity. This guide provides a comprehensive exploration of the principles and applications of orthogonally protected amino acids. We delve into the primary protection schemes, offer a quantitative comparison of commonly used protecting groups, and provide detailed experimental protocols for their application in Solid-Phase Peptide Synthesis (SPPS). Furthermore, we visualize key workflows and biological pathways to illustrate the practical utility of these powerful chemical tools in research and drug development.

The Core Principle of Orthogonal Protection

At its heart, orthogonality in chemical synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class can be removed under specific, distinct conditions without affecting the others.[1][2][3] This principle allows for a hierarchical deprotection strategy, which is essential for the controlled, stepwise construction of complex molecules like peptides.[1]

In a typical Solid-Phase Peptide Synthesis (SPPS) strategy, three main classes of protecting groups are employed:

-